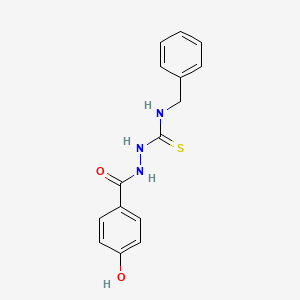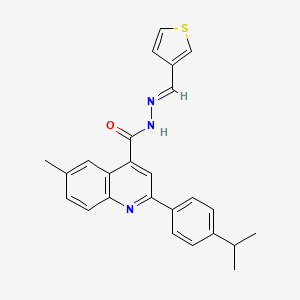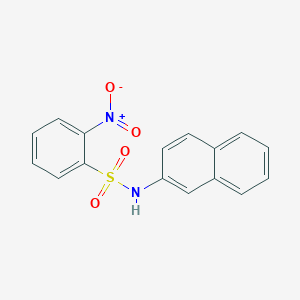![molecular formula C17H17BrClNO3 B5779516 N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide](/img/structure/B5779516.png)
N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide, also known as Bromo-DMAA, is a synthetic compound that has gained significant attention in the scientific research community. This compound has been studied extensively due to its potential as a psychoactive drug and its ability to stimulate the central nervous system.
Aplicaciones Científicas De Investigación
N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide has been the subject of numerous scientific studies due to its potential as a psychoactive drug. It has been found to stimulate the central nervous system and increase energy levels, making it a popular ingredient in dietary supplements and pre-workout formulas. Additionally, it has been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and depression.
Mecanismo De Acción
N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide acts as a sympathomimetic agent, meaning it mimics the effects of the sympathetic nervous system. Specifically, it stimulates the release of norepinephrine and dopamine, which are neurotransmitters that play a role in mood, attention, and energy levels. This leads to increased alertness, focus, and energy.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and respiration, as well as stimulate the release of glucose and fatty acids into the bloodstream. Additionally, it has been found to increase the activity of certain enzymes involved in energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide has a number of advantages and limitations for use in lab experiments. One advantage is its ability to stimulate the central nervous system, making it useful for studying the effects of neurotransmitters and other compounds on the brain. However, its potential for abuse and its status as a controlled substance in some countries may limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide. One area of interest is its potential as a treatment for ADHD and depression. Additionally, further research could explore its effects on other neurotransmitters and its potential for use in other applications, such as improving athletic performance or enhancing cognitive function.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific research community due to its potential as a psychoactive drug and its ability to stimulate the central nervous system. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about this compound, it has the potential to be a valuable tool for studying the brain and developing new treatments for a variety of conditions.
Métodos De Síntesis
The synthesis of N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide involves several steps, including the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene with lithium aluminum hydride. The final step involves the reaction of the resulting amine with 4-chlorobenzoyl chloride to form this compound.
Propiedades
IUPAC Name |
N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClNO3/c1-22-15-9-12(14(18)10-16(15)23-2)7-8-20-17(21)11-3-5-13(19)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXVQOKVHBAGHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCNC(=O)C2=CC=C(C=C2)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(2-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5779438.png)
![1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5779446.png)




![3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5779484.png)




![1'-allyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5779528.png)
![1-[3-(1-azepanylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5779531.png)
![N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5779536.png)